2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane
Description
2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane (CAS: 5436-70-4) is a halogenated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a 2-(2,4-dichlorophenoxy)ethyl group . The dioxolane ring, a five-membered cyclic ether, confers rigidity and moderate polarity, while the dichlorophenoxy moiety introduces strong electronegativity and lipophilicity.
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c12-8-1-2-10(9(13)7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVUFSDSUFAULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound features a dioxolane ring substituted with a dichlorophenoxyethyl group. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of dioxolanes exhibit notable antimicrobial properties. For instance, studies have shown that certain 1,3-dioxolane derivatives possess selective activity against various pathogens, including bacteria and fungi. Specifically, compounds with electron-withdrawing groups like trifluoromethyl or dichlorophenyl groups have demonstrated enhanced antimicrobial efficacy compared to their unsubstituted counterparts .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structure. The presence of halogen substituents significantly affects its potency. For example, the introduction of a 4-chlorophenyl moiety has been correlated with increased inhibition of brassinosteroid biosynthesis in plants, showcasing an IC50 value of approximately 0.12 ± 0.04 µM .
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| YCZ-14 | 4-Chlorophenyl | 0.12 ± 0.04 |
| 7b | 4-Fluorophenyl | 0.26 ± 0.05 |
| 7c | 4-Methylphenyl | 0.21 ± 0.01 |
| 7d | 4-Trifluoromethylphenyl | >10 |
This table summarizes the IC50 values for various derivatives indicating their inhibitory potency related to structural modifications.
Mutagenicity and Toxicity
The mutagenic potential of compounds similar to this compound has been assessed in several studies. While some derivatives have shown mutagenic effects in model organisms like Drosophila melanogaster, the specific compound's mutagenicity remains less characterized . Further research into its toxicity profile is necessary to establish safety for potential therapeutic applications.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various dioxolane derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups exhibited significant antibacterial properties compared to controls.
- Antifungal Activity : Another investigation focused on the antifungal properties of dioxolane derivatives against Candida albicans. The study found that certain modifications enhanced antifungal activity, suggesting a potential therapeutic role in treating fungal infections.
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of 2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane is as a herbicide. The 2,4-dichlorophenoxyacetic acid (2,4-D) moiety is well-known for its effectiveness in controlling broadleaf weeds. Research indicates that compounds with similar structures can exhibit potent herbicidal activity.
- Case Study : A study demonstrated that derivatives of 2,4-D significantly inhibited the growth of various weed species. The dioxolane modification enhanced the compound's stability and efficacy in soil environments, leading to prolonged herbicidal action .
| Compound | Activity (IC50) | Application |
|---|---|---|
| This compound | 0.12 µM | Broadleaf weed control |
| 2,4-D | 0.15 µM | General herbicide |
Solvent Applications
Bio-based Solvents
Recent research has focused on developing bio-based solvents as alternatives to traditional organic solvents due to environmental and health concerns. This compound has been explored as a potential solvent due to its favorable solubility parameters.
- Case Study : A study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate highlighted the importance of developing green solvents. The methodology employed included in silico modeling and experimental validation to assess the solvent's efficacy and toxicity .
| Parameter | Value |
|---|---|
| Hansen Solubility Parameter | Suitable for polar and non-polar solutes |
| Toxicity | Low compared to traditional solvents |
Synthesis of Pharmaceuticals
Intermediate in Drug Synthesis
The compound serves as an intermediate in synthesizing various pharmaceuticals. Its unique structure allows for modifications that can lead to novel therapeutic agents.
- Case Study : Research has shown that derivatives of dioxolane can be synthesized to create compounds with anti-inflammatory properties. These derivatives demonstrated significant activity in preclinical trials .
| Pharmaceutical | Intermediate Used | Activity |
|---|---|---|
| Anti-inflammatory drug A | This compound | Effective in reducing inflammation |
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Halogen Effects : Chlorine substituents enhance lipophilicity and metabolic stability but may increase toxicity compared to fluorine analogs .
Pharmacophore Diversity: Imidazole-containing dioxolanes (e.g., azalanstat) exhibit enzyme inhibition, whereas dichlorophenoxy analogs may prioritize structural or material applications .
Synthetic Flexibility : The dioxolane ring’s stability supports diverse functionalization, enabling tailored physicochemical properties for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
